2-(2-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide
Description
2-(2-Fluorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a structurally complex acetamide derivative featuring a fluorophenoxy group, a pyridine ring substituted with a furan moiety, and a methylene-linked acetamide chain. Its design combines aromatic heterocycles (pyridine and furan) with halogenated phenoxy groups, which are common in pharmaceuticals and agrochemicals due to their ability to modulate solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-14-6-1-2-7-15(14)24-12-17(22)21-11-13-5-3-9-20-18(13)16-8-4-10-23-16/h1-10H,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFPSQDGXJXYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=C(N=CC=C2)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables to illustrate its effects.
The compound has the following chemical properties:
- Molecular Formula : C18H15FN2O3
- Molecular Weight : 326.327 g/mol
- IUPAC Name : 2-(2-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors involved in metabolic processes. The presence of the fluorophenoxy and furan-pyridine moieties suggests potential interactions with PPAR (Peroxisome Proliferator-Activated Receptor) pathways, which are crucial in regulating glucose and lipid metabolism.
Biological Activity Overview
Research indicates that compounds similar to 2-(2-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide exhibit various biological activities, including:
- PPAR Agonism : Studies have shown that compounds with similar structures can act as PPAR agonists, enhancing glucose uptake and improving insulin sensitivity. For instance, compounds bearing electron-withdrawing groups like fluorine have demonstrated increased PPAR activity compared to their analogs .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain cell lines. For example, related compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro .
- Antiviral Activity : There is emerging evidence that furan-containing compounds can exhibit antiviral properties, particularly against viral proteases. This suggests that 2-(2-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide could be investigated for similar activities .
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
Structure-Activity Relationship (SAR)
The structure of 2-(2-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide allows for various modifications that can enhance its biological activity:
- Electron-Withdrawing Groups : The introduction of halogens (e.g., fluorine) has been shown to improve receptor binding affinity and agonist activity.
- Furan and Pyridine Rings : These heterocycles contribute to the compound's lipophilicity and potential interaction with target proteins.
Comparison with Similar Compounds
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30)
- Structure: Shares the fluorophenoxy-acetamide backbone but substitutes the pyridine-furan group with a butyl chain and a butyryl group.
- Synthesis : Synthesized via bromoacetyl bromide and n-butylamine (Method B) or coupling with 1-(3-fluoro-4-hydroxyphenyl)butan-1-one (Method C), yielding 82% .
- Properties : Melting point 75°C, Rf = 0.32 .
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31)
Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32)
- Structure : Incorporates an isoleucine methyl ester, introducing chirality ([α]²²D = +61.1) .
- Comparison : The ester group in 32 may confer better solubility in organic solvents compared to the target compound’s heteroaromatic system.
Pyridine-Containing Acetamides with Bioactivity
SARS-CoV-2 Main Protease Inhibitors (e.g., 5RH3, 5RGX)
- Structure : Pyridine rings occupy lateral binding pockets, interacting with HIS163, while acetamide linkers form H-bonds with ASN142 and GLN189 .
- Comparison: The furan group in the target compound may introduce π-π stacking or steric effects distinct from the chlorophenyl/cyanophenyl groups in 5RH3/5RGX.
2-(4-Fluorophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide (CAS 920169-74-0)
- Structure : Replaces the pyridine ring with pyridazine and positions the furan at the 6-position .
- Molecular Weight : 341.3 g/mol (vs. ~356 g/mol estimated for the target compound) .
- Comparison : The pyridazine core may alter electronic properties and hydrogen-bonding capacity compared to pyridine.
Substituent Effects on Physicochemical and Pharmacokinetic Properties
Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)
Q & A
Q. What are the recommended synthetic routes for 2-(2-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide, and how are critical reaction parameters optimized?
Methodological Answer: The compound can be synthesized via sequential substitution and condensation reactions. A general approach involves:
- Substitution reaction : Reacting a halogenated nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) with a pyridinemethanol derivative under alkaline conditions to form intermediates like N-(3-chloro-4-(2-pyridylmethoxy)nitrobenzene .
- Reduction : Using iron powder under acidic conditions to reduce nitro groups to amines (e.g., N-(3-chloro-4-(2-pyridylmethoxy)aniline) .
- Condensation : Coupling the amine intermediate with a carboxylic acid (e.g., cyanoacetic acid) using condensing agents like DCC or EDC .
Critical parameters : pH control during substitution (alkaline conditions prevent side reactions), temperature moderation during reduction (to avoid over-reduction), and stoichiometric optimization of condensing agents .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic proton environments and acetamide linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Diffraction (XRD) : For crystal structure determination, particularly if the compound forms stable crystals .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays) .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer: Store at room temperature (20–25°C) in airtight, light-resistant containers to prevent photodegradation. Desiccants (e.g., silica gel) should be used to avoid hydrolysis of the acetamide group .
Q. What safety precautions are required during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
- Engineering Controls : Use fume hoods for powder handling to minimize inhalation risks .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste .
Advanced Research Questions
Q. How can computational methods streamline the optimization of synthesis pathways?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (solvent, catalyst, temperature) .
- Feedback Loops : Integrate experimental data (e.g., yields, byproducts) into computational workflows to refine predictions iteratively .
Q. How should researchers address contradictions in reported bioactivity data across studies?
Methodological Answer:
- Orthogonal Assays : Validate activity using multiple assays (e.g., enzymatic inhibition, cell viability) to rule out false positives .
- Structural Analysis : Compare crystallographic data or docking studies to confirm target binding modes .
- Batch Variability Testing : Assess compound purity and stability across batches to identify degradation-related discrepancies .
Q. What strategies improve aqueous solubility without compromising bioactivity?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to the acetamide or fluorophenoxy moieties .
- Co-Solvent Systems : Use biocompatible solvents like PEG-400 or cyclodextrins for in vitro assays .
- Structural Analogues : Replace the furan ring with polar heterocycles (e.g., pyrazole) while maintaining pharmacophore geometry .
Q. How does microwave-assisted synthesis enhance reaction efficiency for this compound?
Methodological Answer: Microwave irradiation accelerates reaction kinetics by enabling rapid, uniform heating. For example:
- Halogen Displacement : Microwave conditions (100–150°C, 10–30 min) can reduce substitution reaction times from hours to minutes .
- Condensation : Microwave-assisted coupling reactions achieve higher yields (e.g., 85–90%) compared to conventional heating .
Q. What is the reactivity profile of the fluorophenoxy group under varying conditions?
Methodological Answer:
- Acidic Conditions : The fluorine atom may undergo hydrolysis if exposed to strong acids (e.g., H₂SO₄) at elevated temperatures .
- Basic Conditions : Stable under mild bases (e.g., K₂CO₃) but susceptible to nucleophilic aromatic substitution with strong bases (e.g., NaOH) .
- Cross-Coupling : The fluorine can be replaced via Pd-catalyzed reactions (e.g., Suzuki coupling) if activated by electron-withdrawing groups .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogues with variations in the fluorophenoxy, furan, or pyridine moieties .
- Bioisosteric Replacement : Substitute the acetamide group with sulfonamide or urea derivatives to assess potency .
- 3D-QSAR Modeling : Use molecular docking and CoMFA/CoMSIA to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
